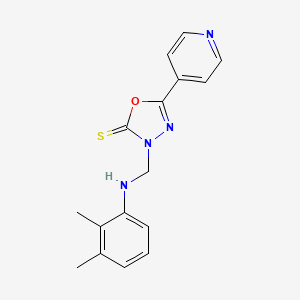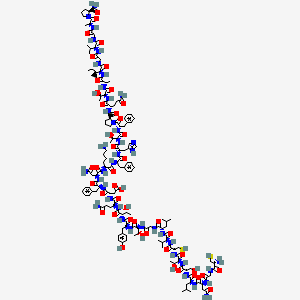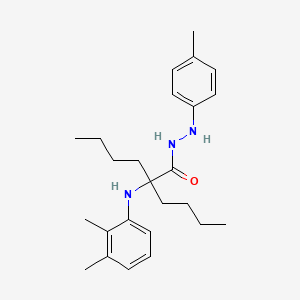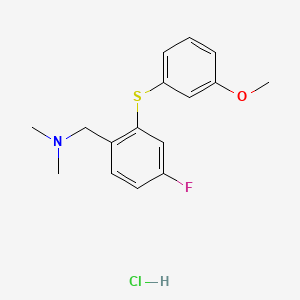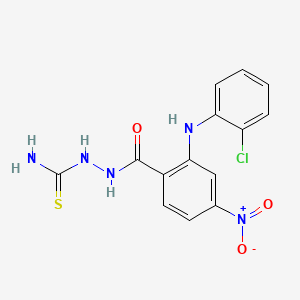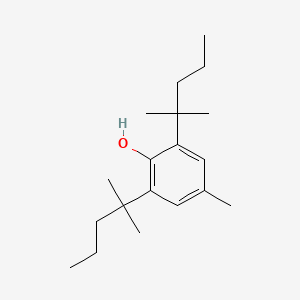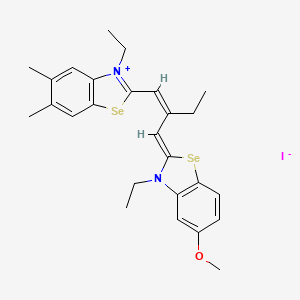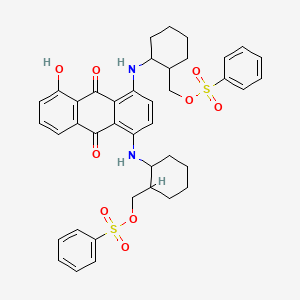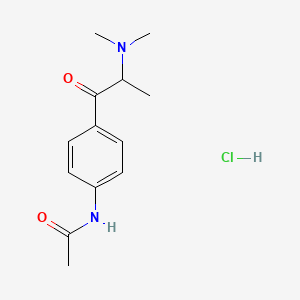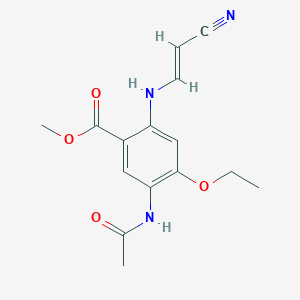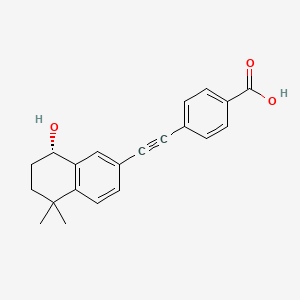
Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Acetamida, N-(2-((fenilsulfonil)amino)-5-(trifluorometil)-3-piridinil)-2,2,2-trifluoro- es un compuesto orgánico complejo caracterizado por la presencia de grupos trifluorometil y fenilsulfonil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetamida, N-(2-((fenilsulfonil)amino)-5-(trifluorometil)-3-piridinil)-2,2,2-trifluoro- típicamente implica múltiples pasosLas condiciones de reacción a menudo requieren el uso de bases fuertes y catalizadores específicos para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar reacciones a gran escala bajo condiciones controladas para garantizar la consistencia y la eficiencia. El uso de reactores de flujo continuo y técnicas de purificación avanzadas puede mejorar la escalabilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo trifluorometil puede oxidarse bajo condiciones específicas.
Reducción: El grupo fenilsulfonil puede reducirse para formar diferentes derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y nucleófilos. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para optimizar las velocidades de reacción y los rendimientos .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas trifluorometil, mientras que la reducción puede producir derivados de sulfonamida .
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio valioso en la síntesis orgánica .
Biología
En la investigación biológica, este compuesto puede utilizarse para estudiar los efectos de los grupos trifluorometil y fenilsulfonil en los sistemas biológicos. También puede servir como una sonda para investigar las interacciones enzima-sustrato .
Medicina
Sus propiedades químicas únicas pueden contribuir al desarrollo de nuevos fármacos con perfiles mejorados de eficacia y seguridad .
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de agroquímicos y materiales con propiedades específicas. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales .
Mecanismo De Acción
El mecanismo de acción de la Acetamida, N-(2-((fenilsulfonil)amino)-5-(trifluorometil)-3-piridinil)-2,2,2-trifluoro- involucra su interacción con objetivos moleculares específicos. El grupo trifluorometil puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, mientras que el grupo fenilsulfonil puede contribuir a su estabilidad y reactividad generales . Las vías involucradas en su mecanismo de acción a menudo están relacionadas con su capacidad para modular la actividad enzimática o la unión al receptor .
Comparación Con Compuestos Similares
Compuestos similares
- Acetamida, N-(2-((fenilsulfonil)amino)-5-(trifluorometil)-3-piridinil)-
- Acetamida, N-(2-((fenilsulfonil)amino)-5-(trifluorometil)-3-piridinil)-2,2,2-difluoro-
- Acetamida, N-(2-((fenilsulfonil)amino)-5-(trifluorometil)-3-piridinil)-2,2,2-tetrafluoro-
Unicidad
La singularidad de la Acetamida, N-(2-((fenilsulfonil)amino)-5-(trifluorometil)-3-piridinil)-2,2,2-trifluoro- radica en su combinación específica de grupos funcionales. La presencia de grupos tanto trifluorometil como fenilsulfonil imparte propiedades químicas distintas, como una mayor estabilidad y reactividad, que no se encuentran comúnmente en compuestos similares .
Propiedades
Número CAS |
141283-68-3 |
|---|---|
Fórmula molecular |
C14H9F6N3O3S |
Peso molecular |
413.30 g/mol |
Nombre IUPAC |
N-[2-(benzenesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H9F6N3O3S/c15-13(16,17)8-6-10(22-12(24)14(18,19)20)11(21-7-8)23-27(25,26)9-4-2-1-3-5-9/h1-7H,(H,21,23)(H,22,24) |
Clave InChI |
OWZHTBDWFFDNIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


